molecular formula C9H11NO3 B2568154 methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate CAS No. 2105139-81-7

methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate

Cat. No.: B2568154
CAS No.: 2105139-81-7
M. Wt: 181.191
InChI Key: HNRPFYZCBHNNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is a heterocyclic compound with a unique structure that combines elements of pyrrole and oxazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with oxazine precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is unique due to its specific combination of pyrrole and oxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-9(11)7-2-3-10-4-5-13-6-8(7)10/h2-3H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRPFYZCBHNNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2COCCN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.